molecular formula C18H22N4O3S B11397814 Ethyl 4-amino-2-[(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]pyrimidine-5-carboxylate

Ethyl 4-amino-2-[(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]pyrimidine-5-carboxylate

Cat. No.: B11397814
M. Wt: 374.5 g/mol
InChI Key: DPVLIMJFVVFFMC-UHFFFAOYSA-N
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Description

ETHYL 4-AMINO-2-[({[2-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-AMINO-2-[({[2-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, introduction of the amino group, and attachment of the ethyl ester and carbamoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-AMINO-2-[({[2-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamoyl group to an amine.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

ETHYL 4-AMINO-2-[({[2-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-AMINO-2-[({[2-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-AMINO-2-[({[2-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE: shares similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of ETHYL 4-AMINO-2-[({[2-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C18H22N4O3S

Molecular Weight

374.5 g/mol

IUPAC Name

ethyl 4-amino-2-[2-oxo-2-(2-propan-2-ylanilino)ethyl]sulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C18H22N4O3S/c1-4-25-17(24)13-9-20-18(22-16(13)19)26-10-15(23)21-14-8-6-5-7-12(14)11(2)3/h5-9,11H,4,10H2,1-3H3,(H,21,23)(H2,19,20,22)

InChI Key

DPVLIMJFVVFFMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=CC=CC=C2C(C)C

Origin of Product

United States

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